1,4-beta-D-Cellopentaose Exhibits an 8.8-Fold Higher Binding Affinity than Cellotetraose for CBM17
Cellopentaose demonstrates a significantly higher binding affinity for the family 17 carbohydrate-binding module (CBM17) from Clostridium cellulovorans compared to the shorter analog cellotetraose. This quantifies its superior performance as a ligand in studies of cellulose recognition [1].
| Evidence Dimension | Association constant (Ka) for binding to CBM17 |
|---|---|
| Target Compound Data | Ka = 3.8 (±0.1) x 10^4 M^-1 |
| Comparator Or Baseline | Cellotetraose: Ka = 4.3 (±0.4) x 10^3 M^-1 |
| Quantified Difference | 8.8-fold higher affinity |
| Conditions | Isothermal titration calorimetry with purified CBM17 domain. |
Why This Matters
This quantifiable 8.8-fold affinity difference confirms that cellopentaose (DP5) is the minimally effective ligand for saturating this binding site, making it essential for robust biochemical and structural studies of CBM-substrate interactions.
- [1] Boraston, A. B., Chiu, P., Warren, R. A. J., & Kilburn, D. G. (2000). Specificity and affinity of substrate binding by a family 17 carbohydrate-binding module from Clostridium cellulovorans cellulase 5A. Biochemistry, 39(36), 11129–11136. View Source
